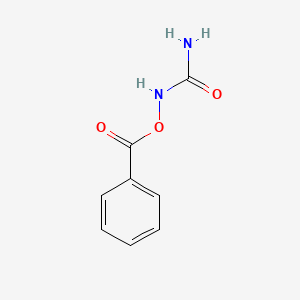

(Carbamoylamino) benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Carbamoylamino) benzoate” is a compound that is related to “methyl 3-(carbamoylamino)benzoate”. This compound has a molecular weight of 194.19 and a melting point between 185-190 degrees Celsius . It is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzoate compounds, such as “(Carbamoylamino) benzoate”, often involves processes like alkylation and esterification . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .

Chemical Reactions Analysis

While specific chemical reactions involving “(Carbamoylamino) benzoate” were not found, benzoate compounds are known to undergo electrophilic and nucleophilic reactions . These reactions can lead to the creation of a library of benzoate derivatives with promising features .

Scientific Research Applications

Nitrogen Excretion in Urea Synthesis Disorders : Benzoate treatment has been shown to improve clinical outcomes in hyperammonemic patients by increasing urinary nitrogen excretion as amino acid acylation products, indicating its utility in treating urea synthesis disorders (Brusilow, Tinker, & Batshaw, 1980).

Glycosyltransferase Activity in Plants : Benzoates, including derivatives of (Carbamoylamino) benzoate, have been studied for their interaction with plant glycosyltransferases. This research has implications for understanding benzoate metabolism and biotransformation in plants (Lim et al., 2002).

Organic Synthesis Catalysis : The application in organic synthesis, particularly in gold(I)-catalyzed hydroamination reactions, has been demonstrated with compounds like (Carbamoylamino) benzoate, showing its potential in synthetic chemistry (Kinder, Zhang, & Widenhoefer, 2008).

Treatment in Lysinuric Protein Intolerance : In lysinuric protein intolerance, benzoate has been used to facilitate waste nitrogen excretion, demonstrating its therapeutic potential in specific metabolic disorders (Simell et al., 1986).

Inhibitor in Enzymatic Reactions : Certain derivatives of (Carbamoylamino) benzoate act as potent inhibitors in enzymatic reactions, such as the inhibition of butyrylcholinesterase, highlighting its potential in biochemistry and pharmacology (Carolan et al., 2010).

Food Preservative Metabolism by Gut Microbiome : The metabolism of benzoate, a common food preservative, by the human gut microbiome has been studied, which is crucial for understanding the interactions between dietary components and gut flora (Yadav et al., 2021).

Metabolic Pathway Studies in Microorganisms : Studies have focused on the metabolism of benzoate in microorganisms like Rhodopseudomonas palustris, providing insights into microbial metabolic pathways and potential biotechnological applications (Gibson & Gibson, 1992).

Labeling in Herbicide Synthesis : Tritium and carbon-14 labeled derivatives of benzoates, including (Carbamoylamino) benzoate, have been synthesized for use as radiotracers in the study of herbicides, showing its application in agricultural chemistry (Yang, Ye, & Lu, 2008).

Safety and Hazards

Future Directions

While specific future directions for “(Carbamoylamino) benzoate” were not found, carbamoylases, which act on carbamoyl derivatives of amines, have been highlighted for their potential in the production of enantiomerically pure/enriched compounds . This suggests potential future applications in the field of biotechnological processes .

properties

IUPAC Name |

(carbamoylamino) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(12)10-13-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYZDHTZJQGPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Carbamoylamino) benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688604.png)

![2-Chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]propanamide](/img/structure/B2688605.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2688606.png)

![2-Chloro-1-[(2S,6R)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B2688615.png)

![4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2688619.png)

![3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2688620.png)

![2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2688622.png)

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B2688623.png)